molecular formula C11H8N6O2 B14940083 3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione

3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione

Cat. No.: B14940083
M. Wt: 256.22 g/mol
InChI Key: QEHPIXBUDICKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE is a heterocyclic compound that features a triazole ring and a quinolinedione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE typically involves the formation of the triazole ring followed by its integration into the quinolinedione framework. One common method involves the cyclization of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . The reaction is carried out at room temperature and monitored by TLC until completion.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole and quinolinedione derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2,4(1H,3H)-QUINOLINEDIONE is unique due to its dual functionality, combining the properties of both triazole and quinolinedione moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H8N6O2

Molecular Weight

256.22 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yldiazenyl)-1H-quinoline-2,4-dione

InChI

InChI=1S/C11H8N6O2/c18-9-6-3-1-2-4-7(6)14-10(19)8(9)15-17-11-12-5-13-16-11/h1-5,8H,(H,14,19)(H,12,13,16)

InChI Key

QEHPIXBUDICKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(=O)N2)N=NC3=NC=NN3

Origin of Product

United States

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